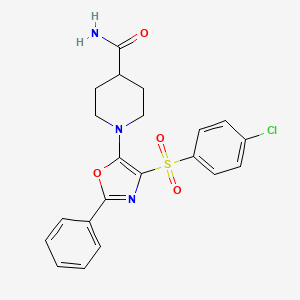

1-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

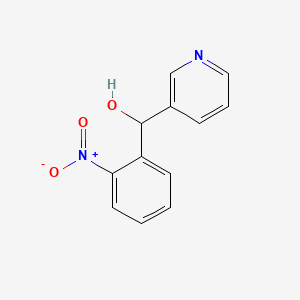

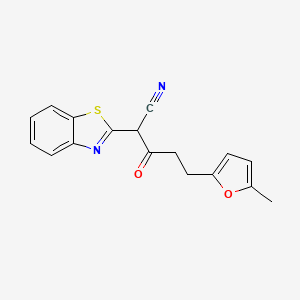

The compound “1-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide” is a chemical with the molecular formula C17H24ClN3O3S . It has an average mass of 385.909 Da and a monoisotopic mass of 385.122681 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenyloxazole ring via a sulfonyl group . The sulfonyl group also connects a chlorophenyl group to the molecule .Physical And Chemical Properties Analysis

This compound has a predicted Log Octanol-Water Partition Coefficient (Log Kow) of 1.91 . It has a predicted boiling point of 549.58°C and a predicted melting point of 235.76°C . The vapor pressure at 25°C is estimated to be 7.96E-012 mm Hg .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Type II Diabetes

- A study synthesized derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol3-thiol and evaluated their potential as drug candidates for type II diabetes. These compounds were found to be potent inhibitors of the α-glucosidase enzyme, surpassing the effectiveness of acarbose, a commercially available α-glucosidase inhibitor (Aziz ur-Rehman et al., 2018).

Antioxidant and Anticholinesterase Activities

- Another study focused on the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. Specific compounds showed promising results in various antioxidant assays and enzyme inhibition activities, indicating potential medicinal applications (Nurcan Karaman et al., 2016).

Potential Treatment for Alzheimer’s Disease

- Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was conducted to evaluate new drug candidates for Alzheimer’s disease. These compounds were synthesized and screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease (A. Rehman et al., 2018).

Biological Activity and Synthesis

- Studies on 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines explored their synthesis and biological activity against bacteria and fungi. Some compounds exhibited moderate activity, indicating potential as antimicrobial agents (J.V.Guna et al., 2009).

Enantioselective Lewis Basic Catalyst

- Piperazine-2-carboxylic acid derived N-formamides were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. These compounds demonstrated high yields and enantioselectivities for a broad range of substrates, highlighting their potential in organic synthesis (Zhouyu Wang et al., 2006).

Molecular Interaction with CB1 Cannabinoid Receptor

- A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) investigated its interaction with the CB1 cannabinoid receptor. The research provided insights into the molecular structure and binding affinity of this compound with the receptor, contributing to the understanding of cannabinoid receptor antagonists (J. Shim et al., 2002).

O-Substituted Derivatives for Enzyme Inhibition

- Research on 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine evaluated their bioactivity against various enzymes. The study found that these compounds exhibited significant activity against butyrylcholinesterase enzyme (H. Khalid et al., 2013).

Serotonin 4 Receptor Agonists

- A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring were synthesized and evaluated for their effect on gastrointestinal motility. This study highlighted their potential as novel prokinetic agents (S. Sonda et al., 2004).

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c22-16-6-8-17(9-7-16)30(27,28)20-21(25-12-10-14(11-13-25)18(23)26)29-19(24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBANWQNFWTTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)